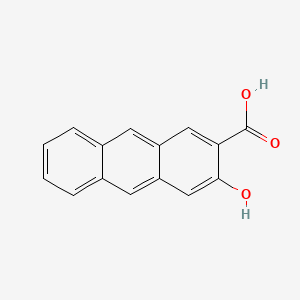

3-Hydroxyanthracene-2-carboxylic acid

Description

Contextual Significance of Anthracene (B1667546) Systems in Organic Chemistry

Anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings, is a cornerstone in the field of organic chemistry. numberanalytics.comnumberanalytics.comwikipedia.org Its planar, highly conjugated π-electron system imparts distinct electronic and photophysical properties. Anthracene is known for its characteristic blue fluorescence under ultraviolet light, a property that has been harnessed in applications such as scintillators for detecting high-energy particles and as a UV tracer in conformal coatings. wikipedia.org

The reactivity of anthracene is particularly notable at its central ring, specifically the 9- and 10-positions, which are susceptible to electrophilic substitution and cycloaddition reactions. numberanalytics.com The ability of anthracene to act as a diene in Diels-Alder reactions is a powerful tool in organic synthesis, allowing for the construction of complex, three-dimensional structures from a planar starting material. numberanalytics.com

Beyond its fundamental reactivity, the anthracene scaffold is a key component in materials science. Its derivatives are investigated for use as organic semiconductors in organic field-effect transistors (OFETs) and as emitters in organic light-emitting diodes (OLEDs). numberanalytics.comwikipedia.orgmdpi.com The rigid, planar structure facilitates π-stacking interactions, which are crucial for charge transport in these electronic devices. The integration of anthracene units into larger supramolecular assemblies, such as metallacycles and metallacages, allows for the creation of materials with tunable cavities and unique photoluminescent properties. mdpi.com

General Properties of Anthracene

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₀ |

| Molar Mass | 178.234 g·mol⁻¹ |

| Appearance | Colorless solid |

| Melting Point | 216 °C (421 °F; 489 K) |

| Boiling Point | 341.3 °C (646.3 °F; 614.5 K) |

| Density | 1.28 g/cm³ (at 25 °C) |

Role of Hydroxyl and Carboxyl Functionalities in Molecular Design

The introduction of functional groups onto a parent scaffold like anthracene is a fundamental strategy in molecular design to fine-tune physicochemical properties and introduce new functionalities. Hydroxyl (-OH) and carboxyl (-COOH) groups are among the most versatile and important functional groups in chemistry. libretexts.org

The hydroxyl group is a polar functional group that can act as both a hydrogen bond donor and acceptor. stereoelectronics.org This ability allows it to significantly influence a molecule's solubility, melting point, and intermolecular interactions with other molecules or target sites. quora.comhyphadiscovery.com By forming hydrogen bonds, hydroxyl groups can direct the self-assembly of molecules in the solid state, impacting crystal packing and material morphology.

The carboxyl group is a combination of a carbonyl (>C=O) and a hydroxyl group on the same carbon atom. libretexts.orgstackexchange.com This combination results in distinct properties, most notably acidity. The carboxyl group can donate a proton (H⁺) to form a negatively charged carboxylate ion (R-COO⁻). libretexts.org This ionization potential makes the molecule's properties pH-dependent and allows for the formation of strong ionic bonds. libretexts.orgstereoelectronics.org Like the hydroxyl group, the carboxyl group is also a potent hydrogen bonding moiety. stackexchange.com The presence of both hydroxyl and carboxyl groups on the same aromatic ring, as in 3-hydroxyanthracene-2-carboxylic acid, can lead to strong intramolecular hydrogen bonding, which may influence the molecule's conformation and reactivity. vulcanchem.com

Overview of Research Trajectories for this compound

This compound (CAS No. 6295-44-9) is a specific derivative of anthracene that embodies the principles of functional group modification. Its structure consists of the anthracene core with a hydroxyl group at the C-3 position and a carboxylic acid group at the C-2 position. vulcanchem.com This substitution pattern provides a platform for further chemical modification and imparts specific properties to the molecule.

Current research involving this compound primarily focuses on its application as a specialized building block or intermediate in synthetic chemistry. It serves as a precursor for the synthesis of more complex molecules, particularly dyes and other fine chemicals. dyestuffintermediates.com The hydroxyl and carboxyl groups offer reactive handles for esterification, amidation, and other coupling reactions, allowing it to be incorporated into larger molecular systems. The anthracene core provides the essential chromophore for potential dye applications.

The analysis of this compound and its derivatives is another area of research interest. Methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) have been developed for its separation and analysis. These analytical techniques are crucial for monitoring reaction progress, assessing purity, and for potential use in pharmacokinetic studies if the compound were to be explored for biological applications. While extensive research into novel applications is still emerging, the foundational role of this compound as a versatile synthetic intermediate is well-established.

Physicochemical Properties of this compound

| Property | Value/Identifier |

|---|---|

| CAS Number | 6295-44-9 |

| Molecular Formula | C₁₅H₁₀O₃ |

| Molecular Weight | 238.24 g/mol |

| Melting Point | ~250-295°C (decomposes) |

| Boiling Point (Predicted) | 466.4°C |

| Density (Predicted) | 1.412 g/cm³ |

Structure

2D Structure

3D Structure

Properties

CAS No. |

6295-44-9 |

|---|---|

Molecular Formula |

C15H10O3 |

Molecular Weight |

238.24 g/mol |

IUPAC Name |

3-hydroxyanthracene-2-carboxylic acid |

InChI |

InChI=1S/C15H10O3/c16-14-8-12-6-10-4-2-1-3-9(10)5-11(12)7-13(14)15(17)18/h1-8,16H,(H,17,18) |

InChI Key |

PHQKCVOZVPSTAF-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O |

Canonical SMILES |

C1=CC=C2C=C3C=C(C(=CC3=CC2=C1)C(=O)O)O |

Other CAS No. |

6295-44-9 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Hydroxyanthracene 2 Carboxylic Acid and Its Analogs

Established Synthetic Routes and Reaction Mechanisms

Established methods for the synthesis of anthracenecarboxylic acids and their hydroxylated analogs often rely on classical aromatic chemistry, including electrophilic substitution and cyclization reactions.

Synthesis via Anthracene (B1667546) and Chloroacetic Acid Reactions

The direct reaction of anthracene with chloroacetic acid is not a standard or documented method for the synthesis of anthracenecarboxylic acids. Such a reaction would likely require conditions that facilitate either an electrophilic attack on the anthracene ring or a radical process, both of which would face challenges in terms of regioselectivity and reactivity. Friedel-Crafts type reactions, which are common for the alkylation and acylation of aromatic rings, typically employ alkyl halides or acyl halides with a Lewis acid catalyst. ucj.org.uawordpress.com The reaction with chloroacetic acid does not fit the typical profile of these reactions for direct carboxylation.

Alternative Synthetic Pathways for Anthracenecarboxylic Acids

Several alternative and more viable pathways exist for the synthesis of anthracenecarboxylic acids. These methods often involve either the introduction of a carboxyl group onto a pre-existing anthracene core or the construction of the anthracene ring from precursors already bearing the necessary functional groups.

Kolbe-Schmitt Reaction: A highly relevant and industrially significant method for the synthesis of hydroxy-aromatic carboxylic acids is the Kolbe-Schmitt reaction. nih.govwikipedia.orgnumberanalytics.comjk-sci.com This reaction involves the carboxylation of a phenoxide (or in this case, a hydroxynaphtholate or hydroxyanthracenolate) with carbon dioxide under pressure and heat. nih.govwikipedia.org The synthesis of the analogous compound, 3-hydroxy-2-naphthoic acid, is achieved through the Kolbe-Schmitt reaction of 2-naphthol. guidechem.comwikipedia.orgnih.gov This strongly suggests that a similar approach, starting from 3-hydroxyanthracene (2-anthrol), would be a primary and effective route to 3-hydroxyanthracene-2-carboxylic acid. The reaction proceeds via the nucleophilic addition of the phenoxide to carbon dioxide. wikipedia.org

Elbs Reaction: The Elbs reaction provides a method for the synthesis of condensed polyaromatic systems, including anthracene, through the pyrolysis of an ortho-methyl-substituted benzophenone. wordpress.comwikipedia.orgorganicreactions.org While this method is effective for creating the anthracene skeleton, it is generally not suitable for preparing specifically substituted derivatives due to the high temperatures involved, which can lead to the elimination of substituents. wikipedia.org

Diels-Alder Reaction: The Diels-Alder reaction is a powerful tool for constructing six-membered rings and has been widely used in the synthesis of polycyclic aromatic compounds. wordpress.commcpherson.edu Anthracene itself can act as a diene in Diels-Alder reactions, typically reacting at the 9 and 10 positions. mcpherson.eduorientjchem.orgniscpr.res.in For the synthesis of specifically substituted anthracenes, a substituted diene and dienophile can be reacted to build the anthracene core with the desired functionalities already in place. wikipedia.org This approach offers a high degree of control over the substitution pattern.

Friedel-Crafts Acylation: Friedel-Crafts acylation is a robust method for introducing a keto group onto an aromatic ring, which can then be oxidized to a carboxylic acid. ucj.org.uagoogle.combeilstein-journals.org For instance, anthracene can be acylated, although the reaction typically occurs at the 9-position due to the electronic properties of the anthracene ring system. wordpress.com Achieving acylation at the 2-position would require strategies to control the regioselectivity.

Advanced Synthetic Strategies for Functionalization and Derivatization

Regioselective Functionalization Techniques

Achieving regioselectivity in the functionalization of anthracene is a significant challenge due to the multiple reactive positions on the aromatic core. The 9 and 10 positions are generally the most reactive towards electrophilic attack. wordpress.com Therefore, strategies to direct functionalization to other positions are of great interest.

One approach involves the use of directing groups, which can steer incoming electrophiles to specific positions. Another strategy is to employ transition metal-catalyzed cross-coupling and C-H activation reactions, which have emerged as powerful tools for the selective formation of C-C and C-heteroatom bonds. beilstein-journals.orgnih.govrsc.orgresearchgate.net For example, palladium-catalyzed reactions have been used to synthesize a variety of substituted anthracenes with high regioselectivity. guidechem.com

Furthermore, the regioselectivity of reactions like the Diels-Alder cycloaddition can be controlled by the electronic and steric properties of the substituents on both the diene and the dienophile, allowing for the construction of anthracenes with predefined substitution patterns. nih.govresearchgate.netchemicalbook.com

Multi-step Synthesis of Complex Architectures

The synthesis of complex molecules based on the anthracene scaffold often requires multi-step reaction sequences. These synthetic routes are designed to build the molecule in a controlled and predictable manner, often involving a combination of ring-forming reactions and functional group interconversions.

For instance, a plausible multi-step synthesis of this compound could begin with the synthesis of the precursor, 3-hydroxyanthracene. This could potentially be achieved through the diazotization of 3-aminoanthracene, followed by hydrolysis of the diazonium salt. The resulting 3-hydroxyanthracene could then be subjected to a Kolbe-Schmitt reaction to introduce the carboxylic acid group at the adjacent 2-position.

Alternatively, the anthracene core could be constructed through annulation reactions, where a benzene (B151609) or naphthalene (B1677914) derivative is fused onto another aromatic ring. For example, a suitably substituted naphthalene derivative could be used as a starting material to build the third aromatic ring, thereby forming the anthracene skeleton with the desired hydroxyl and carboxylic acid precursor groups in the correct positions. nih.gov

Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to reduce the environmental impact of chemical processes. In the context of anthracene synthesis, several green chemistry approaches have been explored.

One area of focus is the use of safer solvents. For example, in the Diels-Alder reaction of anthracene and maleic anhydride, traditional high-boiling and toxic solvents like xylene can be replaced with more environmentally benign alternatives. mcpherson.edu

Another green approach is the development of catalytic reactions that are more atom-economical and generate less waste. Metal-catalyzed reactions, for instance, can often be performed with high efficiency and selectivity, reducing the need for stoichiometric reagents and simplifying purification procedures. guidechem.combeilstein-journals.org Biocatalysis, using enzymes to perform chemical transformations, also represents a green alternative to traditional chemical methods, as demonstrated by the study of enzymatic Kolbe-Schmitt reactions. jk-sci.com

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are indispensable for the detailed molecular characterization of 3-Hydroxyanthracene-2-carboxylic acid, providing insights into its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the general principles of NMR and data from analogous structures. researchgate.netlibretexts.org

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The carboxylic acid proton (–COOH) is typically the most deshielded, appearing as a broad singlet in the downfield region of 10-13 ppm. libretexts.org The exact position and broadness of this peak are sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. The phenolic hydroxyl proton (–OH) signal would also be a broad singlet, with its chemical shift influenced by hydrogen bonding. The aromatic protons on the anthracene (B1667546) ring system would appear in the range of approximately 7.0-9.0 ppm, with their specific shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position relative to the electron-donating hydroxyl group and the electron-withdrawing carboxylic acid group.

¹³C NMR Spectroscopy: In the carbon NMR spectrum, distinct signals are expected for each of the 15 carbon atoms in the molecule, unless symmetry results in equivalence. The carbonyl carbon of the carboxylic acid group is characteristically found in the downfield region, typically between 160-180 ppm. researchgate.netcareerendeavour.com The aromatic carbons would resonate in the 110-160 ppm range. The carbon atom attached to the hydroxyl group would be shifted downfield compared to the other aromatic carbons due to the oxygen's electronegativity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are generalized, predicted values. Actual experimental values may vary.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic Acid (-C OOH) | - | 160 - 180 |

| Carboxylic Acid (-COOH ) | 10.0 - 13.0 (broad s) | - |

| Aromatic C-H | 7.0 - 9.0 (m) | 110 - 140 |

| Aromatic C-OH | - | 150 - 160 |

| Aromatic C-COOH | - | 120 - 130 |

| Aromatic Quaternary C | - | 125 - 145 |

| Phenolic (-OH ) | Variable (broad s) | - |

Mass Spectrometry (LC-MS, UPLC) for Purity and Molecular Confirmation

Mass spectrometry is a key technique for confirming the molecular weight and purity of this compound. When coupled with liquid chromatography (LC-MS or UPLC-MS), it allows for the separation of the compound from any impurities prior to mass analysis.

The molecular ion peak ([M]⁺ or [M-H]⁻) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (238.24). High-resolution mass spectrometry would provide the exact mass, confirming the elemental formula C₁₅H₁₀O₃.

Common fragmentation patterns for aromatic carboxylic acids in mass spectrometry involve the loss of small neutral molecules. libretexts.org For this compound, characteristic fragmentation could include:

Loss of H₂O (18 Da): From the hydroxyl and carboxylic acid groups.

Loss of CO (28 Da): A common fragmentation for phenols.

Loss of CO₂ (44 Da): Decarboxylation of the carboxylic acid group.

Loss of COOH (45 Da): Cleavage of the carboxylic acid group. libretexts.org

Analysis of hydroxyanthracene derivatives is often performed using UPLC coupled with tandem mass spectrometry (UPLC-MS/MS), which provides high sensitivity and specificity. mdpi.com

Advanced Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to be complex but show characteristic absorption bands. Due to extensive hydrogen bonding, carboxylic acids typically exhibit a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. The C=O stretch of the carboxylic acid group is a strong, sharp band typically appearing between 1710 and 1680 cm⁻¹ for aromatic acids, with the conjugation to the anthracene ring lowering the frequency. The phenolic O-H stretch would likely be a broad band around 3200-3600 cm⁻¹. Other significant peaks would include C-O stretching (around 1320-1210 cm⁻¹) and aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data. The aromatic ring vibrations of the anthracene core would be expected to produce strong signals. The symmetric C=C stretching modes of the aromatic rings are typically prominent in the Raman spectrum.

Table 2: Expected Vibrational Spectroscopy Bands for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Signal |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500 - 3300 (very broad) | Weak |

| Phenolic O-H | Stretch | 3200 - 3600 (broad) | Weak |

| Aromatic C-H | Stretch | 3000 - 3100 (sharp) | Strong |

| Carboxylic Acid C=O | Stretch | 1680 - 1710 (strong, sharp) | Moderate |

| Aromatic C=C | Stretch | 1450 - 1600 (multiple bands) | Strong |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 (strong) | Moderate |

Electronic Absorption and Emission Spectroscopy for Optical Property Investigations

The extensive conjugated π-system of the anthracene core in this compound dictates its electronic absorption and emission properties.

Electronic Absorption (UV-Vis) Spectroscopy: Aromatic compounds like anthracene and its derivatives are known to absorb UV light. The UV-Vis spectrum of this compound is expected to show multiple absorption bands characteristic of the anthracene chromophore. Unsubstituted anthracene typically displays structured absorption bands. The presence of the hydroxyl and carboxylic acid groups may cause a bathochromic (red) shift of these bands and a loss of fine vibrational structure compared to the parent anthracene. For comparison, anthracene-9-carboxylic acid shows absorption peaks around 330, 347, 365, and 384 nm. researchgate.net Without additional conjugation, simple carboxylic acids absorb around 210 nm, a region that would be masked by the strong absorption of the anthracene system. libretexts.org

Emission (Fluorescence) Spectroscopy: Anthracene derivatives are often highly fluorescent. Upon excitation at an appropriate wavelength (one of its absorption maxima), this compound is expected to exhibit fluorescence. The emission spectrum is typically a mirror image of the lowest energy absorption band and is Stokes-shifted to a longer wavelength. The fluorescence properties, including quantum yield and lifetime, are highly sensitive to the solvent environment, pH, and potential for aggregation or dimerization. For instance, studies on anthracene-9-carboxylic acid have shown that its fluorescence is highly dependent on solvent polarity and concentration, with different species like the neutral acid, its anion, and hydrogen-bonded dimers exhibiting distinct emission characteristics. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. This technique would provide precise bond lengths, bond angles, and information about the crystal packing, including intermolecular interactions like hydrogen bonding.

For this compound, single-crystal X-ray diffraction would be expected to reveal a planar anthracene core. A key feature would be the extensive network of hydrogen bonds. The carboxylic acid groups are well-known to form strong hydrogen-bonded dimers, and the hydroxyl group would also participate in hydrogen bonding, leading to a complex and stable crystal lattice. While specific crystallographic data for this compound is not publicly available, studies on related molecules like 3-hydroxy-2-naphthoic acid confirm the formation of such hydrogen-bonded dimers in the solid state. wikipedia.org

Advanced Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, quantification, and purity assessment of this compound. sielc.com

Reverse-phase (RP) HPLC methods have been developed for its analysis. sielc.com A typical method involves a C18 column (such as a Newcrom R1) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid. sielc.com Formic acid is preferred for LC-MS applications as it is volatile. sielc.com For faster analysis, Ultra-Performance Liquid Chromatography (UPLC) with columns containing smaller particle sizes (e.g., 3 µm) can be employed. sielc.com These chromatographic methods are scalable and can be adapted for preparative separation to isolate the compound or its impurities. sielc.com

Table 3: General HPLC Parameters for this compound Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Mode | Reverse Phase (RP) | sielc.com |

| Stationary Phase | C18 (e.g., Newcrom R1) | sielc.com |

| Mobile Phase | Acetonitrile / Water / Acid (Phosphoric or Formic) | sielc.com |

| Detection | UV-Vis or Mass Spectrometry (MS) | sielc.com |

Computational and Theoretical Investigations of 3 Hydroxyanthracene 2 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation, or its approximations, to yield information about molecular orbitals, electron density, and related properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is often employed to study polycyclic aromatic hydrocarbons and their derivatives due to its balance of accuracy and computational cost.

For 3-hydroxyanthracene-2-carboxylic acid, DFT calculations would typically be used to optimize the molecular geometry to its lowest energy state. From this optimized structure, the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The HOMO-LUMO energy gap is a critical parameter, serving as an indicator of the molecule's kinetic stability and chemical reactivity. nih.govmdpi.com A smaller gap generally suggests higher reactivity. mdpi.com

Global reactivity descriptors, such as electronegativity, chemical hardness, and global softness, can be derived from the HOMO and LUMO energies. These descriptors provide quantitative measures of the molecule's reactivity. Furthermore, the molecular electrostatic potential (MEP) surface can be calculated to identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack. researchgate.netmdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Description | Hypothetical Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.1 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.7 eV |

| Ionization Potential (I) | -EHOMO | 5.8 eV |

| Electron Affinity (A) | -ELUMO | 2.1 eV |

| Global Hardness (η) | (I - A) / 2 | 1.85 eV |

| Chemical Potential (μ) | -(I + A) / 2 | -3.95 eV |

| Electrophilicity Index (ω) | μ² / (2η) | 4.23 eV |

Note: The values in this table are hypothetical and serve as an illustration of the data that would be generated from DFT calculations. Actual values would require specific computational studies to be performed.

Computational methods are invaluable for predicting and interpreting spectroscopic data. Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions that give rise to UV-visible absorption spectra. nih.gov For a molecule like this compound, with its extended aromatic system, TD-DFT can predict the wavelengths of maximum absorption (λmax) corresponding to π-π* transitions.

Similarly, the vibrational frequencies of the molecule can be computed. These theoretical frequencies, after appropriate scaling, can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes to specific functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, and the various C-H and C=C vibrations of the anthracene (B1667546) core. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can also be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov These theoretical shifts are benchmarked against known standards (like tetramethylsilane) and provide a powerful tool for structural elucidation and confirmation.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.govsoton.ac.uk For a molecule like this compound, MD simulations can provide critical insights into its conformational flexibility and intermolecular interactions.

The primary focus of MD simulations for this molecule would be to explore the rotational barrier around the single bond connecting the carboxylic acid group to the anthracene ring. This analysis helps in identifying the most stable conformers and the energy landscape for their interconversion. mdpi.com

Furthermore, MD simulations can model the behavior of the molecule in different solvent environments. By simulating the molecule in a box of explicit solvent molecules (e.g., water, methanol), one can study the formation and dynamics of hydrogen bonds between the hydroxyl and carboxylic acid groups of the solute and the surrounding solvent molecules. mdpi.comnih.gov This is crucial for understanding its solubility and behavior in solution.

Structure-Property Relationship Modeling

Structure-Property Relationship (SPR) modeling seeks to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. nih.gov For this compound, computational models could be developed to predict various properties based on its structural features.

For instance, by calculating a range of molecular descriptors (e.g., topological indices, quantum chemical parameters), one could build a quantitative structure-property relationship (QSPR) model. Such models could predict properties like boiling point, solubility, or partition coefficient. nbinno.comchemnet.com While specific QSPR studies on this compound are not readily found, the methodologies are broadly applicable. nih.gov These models are typically built by analyzing a dataset of related compounds and then using the established correlation to predict the properties of the new molecule.

Derivatization Chemistry and Functional Material Precursors

Synthesis of Ester and Amide Derivatives

The presence of a carboxylic acid group allows for straightforward esterification and amidation reactions, yielding a wide variety of derivatives. These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an alcohol or amine.

Esterification can be achieved through classic Fischer esterification with an alcohol under acidic catalysis, though more modern methods are often preferred for higher yields and milder conditions. These include reactions with alkyl halides in the presence of a base or using coupling agents to activate the carboxylic acid.

Amidation is readily accomplished by reacting the acid with a primary or secondary amine. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is a common strategy to facilitate the formation of the amide bond under mild conditions. vulcanchem.com This approach is highly versatile, allowing for the conjugation of the anthracene (B1667546) core with a vast range of amine-containing molecules to produce functional amides.

The table below outlines representative synthetic routes to these derivatives.

| Derivative Type | Reactant 1 | Reactant 2 | Common Conditions/Catalysts | Product |

| Ester | 3-Hydroxyanthracene-2-carboxylic acid | Methanol | Sulfuric Acid (H₂SO₄), Heat | Methyl 3-hydroxyanthracene-2-carboxylate |

| Ester | This compound | Ethanol | Dicyclohexylcarbodiimide (DCC) | Ethyl 3-hydroxyanthracene-2-carboxylate |

| Amide | This compound | Aniline (B41778) | Phosphorus Trichloride (PCl₃) | N-phenyl-3-hydroxyanthracene-2-carboxamide |

| Amide | This compound | β-Naphthylamine | Coupling Agents (e.g., DCC, EDC) | N-(naphthalen-2-yl)-3-hydroxyanthracene-2-carboxamide |

This table presents illustrative examples of common derivatization reactions.

Metal Complexation Studies with this compound Ligands

While specific, dedicated studies on the metal complexes of this compound are not extensively detailed in the public literature, its structural features strongly suggest its potential as a chelating ligand. The molecule possesses two key coordination sites: the hydroxyl (-OH) group and the carboxylic acid (-COOH) group. Upon deprotonation, the resulting phenoxide and carboxylate functionalities create a bidentate O,O'-donor site, which is ideal for coordinating with a variety of metal ions.

This chelation can lead to the formation of stable, five- or six-membered rings with the metal center, a highly favorable arrangement in coordination chemistry. Analogous studies on other anthracene-based carboxylic acids have demonstrated their ability to form diverse coordination architectures, ranging from simple mononuclear complexes to extended one-, two-, or three-dimensional coordination polymers. rsc.org For example, zinc(II) complexes with anthracene-9-carboxylic acid form stable one-dimensional chain structures. rsc.org It is anticipated that this compound would behave similarly, acting as a ligand to build coordination polymers, with the anthracene unit potentially influencing the photoluminescent properties of the resulting materials. vulcanchem.comrsc.org

Polymerization and Covalent Integration into Macromolecular Systems

The bifunctional nature of this compound makes it a valuable monomer for step-growth polymerization. The presence of both a hydroxyl and a carboxylic acid group on the same molecule allows it to undergo self-condensation to form polyesters. This reaction proceeds via the formation of ester linkages between the hydroxyl group of one monomer and the carboxylic acid group of another.

The synthesis of polyesters from hydroxycarboxylic acids can be catalyzed by various compounds, including inorganic acids or organometallic catalysts, and often requires elevated temperatures to drive the removal of water and increase the polymer's molecular weight. google.comnih.govlibretexts.org The resulting polyesters would feature the rigid, aromatic anthracene unit as an integral part of the polymer backbone, which could impart enhanced thermal stability and specific optical properties to the material.

Furthermore, the molecule can be covalently integrated into other polymer systems through grafting reactions. mdpi.comresearchgate.net For example, its carboxylic acid group can be used to anchor it onto polymer backbones that contain reactive amine or hydroxyl groups, such as chitosan (B1678972) or functionalized polyolefins. researchgate.net This covalent attachment allows for the modification of the surface or bulk properties of existing polymers, introducing the hydrophobicity, rigidity, and fluorescence characteristics of the anthracene core.

| Polymerization Type | Reactive Groups | Resulting Linkage | Potential Polymer Structure |

| Polycondensation | -OH and -COOH | Ester | Linear Polyester |

| Grafting To | -COOH | Amide or Ester | Polymer backbone with pendant anthracene moieties |

This table outlines the potential pathways for integrating the compound into macromolecular structures.

Development of Azoic Dye and Pigment Precursors

One of the most significant industrial applications of this compound is in the field of colorants. It is known in the Colour Index as C.I. Azoic Coupling Component 36, identifying it as a key intermediate for producing azoic dyes. dyestuffintermediates.com Azoic dyes are insoluble pigments formed directly on a substrate, typically cotton fibers, through the reaction of two components: a diazo component and a coupling component.

In the context of azoic dyeing, this compound itself serves as the primary precursor. However, to be used effectively as a coupling component, it is almost always converted into an anilide (an amide derivative). This is achieved by condensing the carboxylic acid group with an aromatic amine. The resulting N-aryl-3-hydroxyanthracene-2-carboxamides are the active coupling components, often referred to as "Naphthols," although they are anthracene derivatives. This structural modification enhances the molecule's affinity for textile fibers and influences the final color and fastness properties of the dye.

The synthesis involves reacting this compound with a substituted or unsubstituted aniline in the presence of a dehydrating agent or by first converting the carboxylic acid to a more reactive intermediate like an acid chloride.

The final dye is formed in a process known as azo coupling. This reaction involves an electrophilic substitution where a diazonium salt (the diazo component, formed from a primary aromatic amine) attacks the electron-rich ring of the azoic coupling component (the N-aryl-3-hydroxyanthracene-2-carboxamide). The coupling occurs at the position on the anthracene ring that is activated by the hydroxyl group.

When the aromatic amine used to create the diazonium salt already contains one or more azo linkages (–N=N–), the final product is a polyazo dye. These dyes contain multiple azo chromophores, which can lead to deeper colors and different application properties compared to simpler monoazo dyes. The synthesis of such dyes allows for a vast color palette, as the final shade is determined by the specific chemical structures of both the diazo component and the coupling component.

Applications in Advanced Materials and Technology

Optical and Photonic Materials

The rigid, planar, and aromatic system of the anthracene (B1667546) core is responsible for its characteristic fluorescence, making its derivatives, including 3-Hydroxyanthracene-2-carboxylic acid, prime candidates for applications in optical and photonic technologies.

Fluorescent Probes and Chemosensors for Non-Biological Analytes

Anthracene-based compounds are widely explored as fluorophores in the design of chemosensors for various analytes, particularly metal ions. These sensors operate by modulating the fluorescence of the anthracene unit upon binding to a target analyte. The sensor molecule typically consists of the anthracene fluorophore linked to a specific recognition site (receptor) that selectively binds the target. This binding event alters the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal, such as quenching ("turn-off") or enhancement ("turn-on").

Research has demonstrated the efficacy of anthracene derivatives in detecting heavy metal ions, which are significant environmental pollutants. For instance, an anthracene-based fluorescent probe integrated with a thiophene (B33073) moiety has been developed for the selective and sensitive detection of chromium (III) ions in aqueous media. researchgate.net This sensor exhibits a "turn-on" fluorescence response with a low detection limit of 0.4 μM and a rapid response time of less than one minute. researchgate.net The proposed mechanism involves the hydrolysis of a C=N bond upon coordination of the Cr³⁺ ion, releasing the highly fluorescent 2-aminoanthracene. researchgate.net

Similarly, anthracene-based probes have been synthesized for the detection of mercury ions (Hg²⁺). One such probe, utilizing a dynamic dithioacetal bond as the recognition group, can detect Hg²⁺ through either a "turn-on" or "turn-off" signal in aqueous solutions. nih.gov This system demonstrates high sensitivity, with a limit of detection as low as 4.93 × 10⁻⁸ mol/L, and can function across a broad pH range. nih.gov The development of simple test papers coated with these probes allows for the rapid, naked-eye detection of metal ions without sophisticated instrumentation. researchgate.net

| Sensor Type (Based on Anthracene) | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Source(s) |

| Anthracene-Thiophene Conjugate | Cr³⁺ | "Turn-on" Fluorescence | 0.4 µM | researchgate.net |

| Anthracene with Dithioacetal | Hg²⁺ | "Turn-on" / "Turn-off" | 4.8 x 10⁻⁸ M | nih.gov |

| Peptidyl sensor with Tetraphenylethylene | Hg²⁺ | "Turn-on" Fluorescence | Not Specified | curtin.edu.au |

Photoactive Components in Organic Electronics (e.g., OLEDs, Photovoltaics)

Anthracene and its derivatives are foundational materials in the field of organic electronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). researchgate.netrsc.org Their inherent high fluorescence quantum yields, especially in the blue region of the spectrum, make them excellent candidates for emitter materials. mdpi.com The rigid molecular structure provides good thermal stability, a crucial property for device longevity. researchgate.net

In OLEDs, anthracene derivatives can be utilized in various roles, including as hole-transporting, electron-transporting, and light-emitting materials. researchgate.net The performance of these devices, judged by their efficiency and operational stability, is highly dependent on the molecular structure of the organic compounds used. nih.gov For example, modifying the anthracene core at the 2,6-positions with different substituents can tune the material's frontier molecular orbital energy levels (HOMO/LUMO) and influence the molecular packing in the solid state, which are key factors for charge mobility. nih.gov

Recent advancements have focused on creating ultrastable glass layers of these organic materials, which can significantly enhance device performance. OLEDs fabricated with ultrastable glass layers of phosphorescent emitters have shown enhancements of over 15% in both external quantum efficiency and operational lifetime compared to devices made with conventional methods. nih.govresearchgate.net This demonstrates that optimizing the morphology of the active layers is a viable strategy for maximizing OLED performance, independent of new material synthesis. researchgate.net The development of multifunctional materials based on an anthracene core has also led to integrated devices like organic light-emitting transistors (OLETs). rsc.org

Photosensitive Materials for Recording Technologies

The photoactive nature of the anthracene core makes its derivatives potential candidates for use in photosensitive materials and recording technologies. A well-known characteristic of anthracene is its ability to undergo photodimerization. nih.gov When exposed to UV light, two anthracene molecules can engage in a [4+4] cycloaddition reaction to form a dimer. nih.gov This process is reversible, as the dimer can be converted back to the original monomers through thermal treatment or exposure to light of a different wavelength. This reversible photochemical transformation provides a mechanism for optical data storage, where the "write" step is the dimerization induced by light, and the "erase" step is the dissociation of the dimer.

Furthermore, some anthracene derivatives exhibit significant nonlinear optical (NLO) properties. researchgate.net These properties are crucial for applications in all-optical switching, where one light beam is used to control the intensity of another. Materials with strong NLO responses are essential for developing next-generation photonic devices and data processing technologies. researchgate.net

Industrial Process Applications

Beyond high-technology optical applications, this compound serves as a fundamental building block in traditional chemical industries.

Role as an Intermediate in Dyestuff and Pigment Manufacturing

This compound is an important dye intermediate. icsoba.org It is specifically identified as C.I. Azoic Coupling Component 36. icsoba.org Azoic coupling components are aromatic compounds, typically containing hydroxyl groups, that react with diazonium salts (the "azoic diazo component") to form large, intensely colored azo dyes. These dyes are widely used for coloring textiles, particularly cotton fibers. The synthesis of various dyes and pigments relies on such intermediates to produce a wide range of colors with good fastness properties. epa.ie

| Compound Name | CAS Registry Number | Molecular Formula | Role |

| This compound | 6295-44-9 | C₁₅H₁₀O₃ | Dye Intermediate (C.I. Azoic Coupling Component 36) |

Clarification Agents in Industrial Processes, e.g., Bayer Process

The Bayer process is the primary industrial method for refining bauxite (B576324) ore to produce alumina (B75360) (aluminum oxide). google.com A critical step in this process is clarification, which involves the separation of the caustic sodium aluminate solution from the insoluble solid residues, known as "red mud". nih.gov This solid-liquid separation is typically accelerated by the use of chemical additives called flocculants. google.com

Historically, natural polymers like starch were used, but modern industrial practice overwhelmingly relies on synthetic polymers to enhance the settling rate of the red mud. google.com The most common and effective flocculants used in the Bayer process are high molecular weight synthetic polymers, such as polyacrylates, acrylamide/acrylate copolymers, and products containing hydroxamate (HX) functional groups. curtin.edu.auresearchgate.netgoogle.com

Conversely, organic compounds naturally present in the bauxite ore, such as humic acids and other polycarboxylic acids, are considered impurities in the Bayer process. icsoba.org These organic materials dissolve in the hot caustic solution and can accumulate in the recycled process liquor, leading to numerous operational problems, including reduced alumina yield, product discoloration, and interference with the precipitation of pure aluminum hydroxide. icsoba.org Therefore, while organic polymers are intentionally added as clarification agents, small organic molecules like aromatic carboxylic acids are generally viewed as contaminants that need to be managed and removed. icsoba.org

Catalysis and Sensing Technologies (Non-biological)

The unique structural characteristics of this compound, combining a polycyclic aromatic anthracene core with reactive hydroxyl and carboxylic acid functional groups, position it as a compound of interest for applications in non-biological catalysis and sensing. Its rigid, planar structure and potential for electronic and coordination interactions make it a candidate for the development of sophisticated materials.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic molecules. The properties of these materials—such as porosity, stability, and catalytic activity—are highly dependent on the geometry and functionality of the organic linkers.

This compound is identified as a precursor for the synthesis of coordination polymers. The molecule possesses both a carboxylic acid group and a hydroxyl group, which can act as coordination sites for metal ions, making it a suitable candidate as a bifunctional organic linker. The anthracene backbone provides a rigid, aromatic scaffold that can contribute to the formation of stable, porous frameworks. The extended π-system of the anthracene core can also impart photoactive properties to the resulting materials.

Despite its potential as a building block for these advanced materials, a review of available scientific literature indicates a lack of specific, detailed research on MOFs or coordination polymers synthesized using this compound as the primary linker. While its role as a precursor is acknowledged, comprehensive studies detailing the synthesis, crystal structure, and catalytic performance of such frameworks are not prominently documented. The potential applications remain largely theoretical pending further targeted research into its coordination chemistry.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Registry Number | 6295-44-9 |

| Molecular Formula | C₁₅H₁₀O₃ |

| Molecular Weight | 238.24 g/mol |

| Functional Groups | Carboxylic Acid (-COOH), Hydroxyl (-OH) |

| Core Structure | Anthracene |

Electrochemical Sensing Platforms

Electrochemical sensors are devices that measure the concentration of a target analyte by detecting changes in electrical signals produced during a chemical reaction. The design of these sensors often relies on modifying electrode surfaces with materials that have specific catalytic or recognition properties.

The structure of this compound suggests its suitability for developing electrochemical sensing platforms. The anthracene core is an electrochemically active moiety, capable of undergoing oxidation-reduction reactions. This intrinsic property could be harnessed for the direct or indirect detection of various analytes. Furthermore, the carboxylic acid group provides a convenient anchor for immobilizing the molecule onto the surface of a conductive electrode, such as glassy carbon or gold, which is a critical step in sensor fabrication.

However, similar to its application in MOFs, there is a notable absence of published research detailing the specific use of this compound in the construction of electrochemical sensors. While numerous studies exist on sensors using other anthracene derivatives or various carboxylic acids, dedicated research on platforms based on this specific compound, including data on their sensitivity, selectivity, and detection limits for target analytes, is not currently available in the searched scientific literature. The exploration of its electrocatalytic properties and its performance as a sensing material remains an open area for future investigation.

Table 2: List of Compound Names

| Compound Name |

|---|

| This compound |

| Anthracene |

| Gold |

Environmental and Sustainability Considerations in Industrial Production

Analysis of Manufacturing Byproducts and Waste Streams

The synthesis of 3-Hydroxyanthracene-2-carboxylic acid, likely involving processes such as the Kolbe-Schmitt reaction, generates several byproducts and waste streams that require careful management. numberanalytics.comwikipedia.orgbyjus.com The Kolbe-Schmitt reaction, a carboxylation process, typically involves the reaction of a phenoxide with carbon dioxide under high pressure and temperature. numberanalytics.comwikipedia.org

Key manufacturing inputs and potential waste outputs are outlined below:

| Input/Process Stage | Potential Byproducts and Waste Streams | Environmental Concern |

| Raw Material Synthesis (e.g., hydroxynaphthalene precursor) | Unreacted starting materials (e.g., phenols), inorganic salts, and solvents. | Toxicity of phenolic compounds to aquatic life, and the challenge of solvent recovery and disposal. numberanalytics.com |

| Carboxylation (Kolbe-Schmitt Reaction) | Unreacted sodium phenoxide, sodium hydroxide, and byproducts from side reactions. numberanalytics.com | High pH of the effluent, requiring neutralization before discharge. Potential for formation of unwanted isomers. |

| Purification | Filtration residues, spent solvents, and crystallization mother liquors containing impurities. theasengineers.com | Disposal of solid waste and the environmental impact of solvent emissions or disposal. |

| Wastewater | Aqueous effluent containing residual reactants, byproducts, and salts. | The overall chemical oxygen demand (COD) and biochemical oxygen demand (BOD) of the wastewater, which can impact aquatic ecosystems. slideshare.net |

The production of dye intermediates, a category that includes this compound, is recognized for its potential to generate significant waste if not managed properly. youtube.com Small-scale, batch-operation manufacturing can lead to a considerable portion of the product being lost as waste. youtube.com These waste streams often contain complex organic molecules that are resistant to degradation. nih.gov

Environmental Fate and Degradation Pathways

Photodegradation:

Anthracene (B1667546) and its derivatives are susceptible to photodegradation, a process where light energy breaks down the chemical structure. nih.gov Studies on anthracene have shown that exposure to sunlight can lead to the formation of various intermediate products, including 9,10-anthraquinone and phthalic acid. nih.gov The rate and products of photodegradation are influenced by environmental conditions such as the presence of other substances and the intensity of light. It is important to note that some photodegradation products can be more toxic than the parent compound. nih.gov

Biodegradation:

Microbial degradation is a key pathway for the removal of PAHs from the environment. Several bacterial strains have been identified that can degrade anthracene. asm.orgoup.com The degradation of anthracene can proceed through various metabolic pathways. One known pathway involves the formation of 3-hydroxy-2-naphthoic acid, which is structurally related to the target compound. asm.org Another pathway leads to the formation of o-phthalic acid. asm.orgoup.com

The biodegradation of anthracene can result in the formation of various intermediates, including:

Alcohols

Aldehydes

Carboxylic acids mdpi.com

The rate of biodegradation can be influenced by the presence of other PAHs and environmental conditions. oup.com The introduction of a hydroxyl and a carboxylic acid group in this compound may alter its water solubility and bioavailability compared to anthracene, potentially influencing its degradation rate.

Strategies for Sustainable Synthesis and Waste Reduction

The chemical industry is increasingly adopting green chemistry principles to minimize its environmental impact. nih.gov For the production of fine chemicals and dye intermediates like this compound, several strategies can be employed for a more sustainable synthesis and waste reduction.

Key Sustainability Strategies:

| Strategy | Description | Potential Benefits |

| Green Solvents | Replacing traditional volatile organic compounds with safer alternatives like water, ionic liquids, or solvent-free conditions. tandfonline.comdigitellinc.comlookchem.com | Reduced air pollution, lower risk of accidents, and easier product recovery. |

| Catalysis | Utilizing efficient catalysts to improve reaction selectivity, reduce energy consumption, and minimize byproduct formation. numberanalytics.comnumberanalytics.com | Higher yields, less waste, and milder reaction conditions. |

| Biocatalysis | Employing enzymes as catalysts, which operate under mild conditions and offer high selectivity. chemistryjournals.net | Reduced energy use, minimized hazardous waste, and use of renewable resources. |

| Process Optimization | Improving reaction conditions such as temperature, pressure, and reaction time to maximize yield and reduce waste. purkh.com | Increased efficiency and lower production costs. |

| Waste Recycling | Recovering and reusing unreacted materials and solvents. Wastewater can be treated and recycled within the process. purkh.comrsc.org | Conservation of resources, reduced disposal costs, and a move towards a circular economy. |

For instance, the Kolbe-Schmitt reaction, a potential route for synthesizing hydroxyaromatic carboxylic acids, can be made more sustainable by optimizing reaction conditions and developing reusable solid catalysts. numberanalytics.com Furthermore, adopting one-pot synthesis methods can reduce the number of steps, energy consumption, and waste generated. rsc.org

Life Cycle Assessment of Anthracene-Based Industrial Chemicals

A Life Cycle Assessment (LCA) provides a comprehensive framework for evaluating the environmental impacts of a product throughout its entire life cycle, from raw material extraction to end-of-life disposal. For anthracene-based industrial chemicals, an LCA would consider the following stages:

Cradle-to-Gate: This includes the extraction and processing of raw materials (e.g., from coal tar), transportation, and the manufacturing of the chemical. youtube.com

Gate-to-Grave: This encompasses the use of the chemical in downstream products (e.g., dyes), the product's use phase, and its eventual disposal or recycling.

An LCA for an anthracene-based chemical like this compound would quantify impacts across various categories, including:

Global warming potential

Acidification potential

Eutrophication potential

Human toxicity

Ecotoxicity

By identifying the major environmental hotspots in the life cycle, an LCA can guide efforts to improve the sustainability of the production and use of these chemicals. researchgate.net

Future Research Directions and Emerging Areas

Integration with Nanotechnology and Supramolecular Chemistry

The distinct functionalities of 3-Hydroxyanthracene-2-carboxylic acid make it an excellent candidate for integration into the fields of nanotechnology and supramolecular chemistry. The carboxylic acid group provides a reactive handle for anchoring the molecule onto various nanostructures. patsnap.com For instance, it can be used to functionalize carbon nanotubes and graphene, potentially improving their dispersion in polymer matrices and leading to nanocomposites with enhanced mechanical and electrical properties. patsnap.com Furthermore, the formation of self-assembled monolayers (SAMs) on metal surfaces using carboxylic acids is a well-established technique for controlling surface properties at the nanoscale, with applications in molecular electronics and biosensors. patsnap.com

The interplay between the hydroxyl and carboxylic acid groups facilitates the formation of strong hydrogen bonds. This characteristic is fundamental to supramolecular chemistry, where molecules are designed to self-assemble into larger, ordered structures. The hydrogen bonding capability of related anthracene (B1667546) carboxylic acid derivatives has been studied to understand the dynamics within crystalline structures. rsc.org This suggests that this compound could be used to design novel supramolecular polymers, liquid crystals, and gels with unique photophysical properties derived from the ordered arrangement of the anthracene units.

Advanced Spectroscopic Probes for Material Characterization

The inherent fluorescence of the anthracene core provides a foundation for developing advanced spectroscopic probes. The carboxylic acid group can be readily modified to create derivatives that can target specific analytes or environments. Reagents such as naphthalimide-based compounds can react with carboxylic acids to yield adducts with high sensitivity, detectable by fluorescence down to the femtomole level. thermofisher.com This opens up possibilities for creating highly sensitive probes for material characterization.

Moreover, the compound itself can be used to probe local environments. For example, the fluorescence properties of anthracene derivatives are often sensitive to the polarity and viscosity of their surroundings. By incorporating this compound into polymers or other materials, it could serve as an intrinsic probe to monitor changes in the material's microenvironment during physical or chemical processes. Techniques like Fourier-transform infrared (FTIR) spectroscopy, combined with crystallography, have been used on similar molecules to elucidate the nature of hydrogen bonding, which can provide a deeper understanding of the optical and electronic properties of molecular organic materials. rsc.org

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₀O₃ | chemnet.com |

| Molecular Weight | 238.24 g/mol | dyestuffintermediates.com |

| Boiling Point | 466.4°C (Predicted) | chemnet.comnbinno.com |

| Density | 1.412 g/cm³ (Predicted) | chemnet.comnbinno.com |

| Flash Point | 250°C | chemnet.comnbinno.com |

| CAS Number | 6295-44-9 | chemnet.comdyestuffintermediates.comnbinno.com |

Computational Design of Novel Derivatives with Tuned Properties

Computational chemistry offers powerful tools for designing novel derivatives of this compound with precisely tuned properties. A general strategy for the computational design of biomimetic compounds involves target selection, characterization of the system, identification of key descriptors, and optimization of the molecular structure. chimia.ch This approach can be applied to tailor the electronic and optical properties of the anthracene core for specific applications.

For example, methods like quantitative structure-activity relationship (QSAR) and 3D-pharmacophore modeling can be employed to explore structural requirements for desired activities. nih.gov These techniques have been successfully used to design carboxylic acid derivatives as inhibitors for enzymes like histone deacetylase (HDAC). nih.govresearchgate.net By computationally screening modifications to the anthracene backbone or the functional groups, researchers can predict how changes will affect properties such as absorption and emission wavelengths, quantum yield, and binding affinity to target proteins. nih.gov This in-silico approach accelerates the discovery of new materials for applications in organic electronics, sensors, and targeted therapies, while reducing the need for extensive trial-and-error synthesis.

Sustainable Applications in Emerging Technologies

The push for green chemistry and sustainable technologies presents significant opportunities for the application of this compound and its derivatives. Carboxylic acids are being increasingly investigated as eco-friendly alternatives to harsh chemicals in various industries. patsnap.com Given that this compound is classified as a dye intermediate, it has strong potential for use in sustainable textile processing. dyestuffintermediates.compatsnap.com Carboxylic acid-based processes can improve color fastness and reduce water consumption in dyeing, and can also be used in fabric finishing to impart properties like wrinkle resistance without using formaldehyde-based resins. patsnap.com

Beyond textiles, carboxylic acids are finding roles in sustainable building materials, such as in polycarboxylate ether (PCE) superplasticizers that make concrete stronger and more durable while reducing water and cement requirements. patsnap.com The development of bio-based carboxylic acids further enhances the sustainability profile of such applications. patsnap.com Exploring the incorporation of this compound into such materials could lead to "smart" construction materials with integrated sensory capabilities, owing to the compound's fluorescent properties. Furthermore, the use of green extraction methods, such as ultrasound-assisted or microwave-assisted extraction, could provide sustainable pathways for producing this and related compounds. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Hydroxyanthracene-2-carboxylic acid, and how can purity be optimized?

- Methodology : Synthesis often involves hydroxylation and carboxylation of anthracene derivatives. For example, Friedel-Crafts acylation or Suzuki-Miyaura cross-coupling can introduce the carboxylic acid group, followed by regioselective hydroxylation using catalysts like FeCl₃ or enzymatic methods .

- Purity Optimization : Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical. High-performance liquid chromatography (HPLC) with UV detection at 254 nm can validate purity (>98%) .

Q. How can the structure of this compound be confirmed experimentally?

- Analytical Techniques :

- NMR : ¹H and ¹³C NMR spectra confirm the aromatic proton environment and carboxylic acid resonance (δ ~170 ppm for carbonyl carbon) .

- FT-IR : Key peaks include O-H stretching (~3200 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M-H]⁻ ion at m/z 238.2381) verifies molecular weight .

Q. What are the key stability considerations for handling this compound in aqueous solutions?

- pH Sensitivity : The compound may undergo hydrolysis or oxidation under extreme pH. Buffered solutions (pH 6–8) are recommended for storage.

- Light Sensitivity : Anthracene derivatives are prone to photodegradation. Store in amber vials at –20°C under inert gas (N₂ or Ar) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in catalytic systems?

- Approach : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites (e.g., hydroxyl and carboxyl groups). Molecular docking studies assess interactions with biological targets like enzymes .

- Validation : Compare computed IR/NMR spectra with experimental data to refine models .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point, solubility)?

- Root Cause Analysis : Discrepancies often arise from polymorphic forms or impurities. For example, melting points vary between 250°C (pure) and lower values (impure samples) .

- Resolution : Use differential scanning calorimetry (DSC) to confirm polymorphism. Solubility studies in DMSO, ethanol, and water under controlled temperatures (25–50°C) clarify literature inconsistencies .

Q. How does the hydroxyl group position influence the compound’s spectroscopic and biological activity?

- Spectroscopic Impact : The ortho-hydroxy group induces intramolecular hydrogen bonding with the carboxylic acid, shifting UV-Vis absorption maxima (e.g., λₐᵦₛ ~350 nm in methanol) compared to meta/para isomers .

- Biological Relevance : The hydroxyl group enhances metal chelation (e.g., Fe³⁺), potentially influencing antioxidant or anticancer activity. Assays like DPPH radical scavenging or MTT cytotoxicity tests quantify this .

Q. What advanced techniques characterize crystallographic or supramolecular interactions of this compound?

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves molecular packing and hydrogen-bonding networks (e.g., dimer formation via carboxylic acid groups).

- Powder X-ray Diffraction (PXRD) : Identifies polymorphic phases. Pair with thermogravimetric analysis (TGA) to assess thermal stability .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.